molecular formula C24H42O8 B12560734 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester CAS No. 144190-29-4

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester

Cat. No.: B12560734
CAS No.: 144190-29-4
M. Wt: 458.6 g/mol
InChI Key: GWZIJOFCJPBECR-UHFFFAOYSA-N
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Description

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester is a long-chain aliphatic compound featuring a hexadecane backbone substituted with four carboxylic acid groups, each esterified with a methyl group.

Properties

CAS No.

144190-29-4

Molecular Formula

C24H42O8

Molecular Weight

458.6 g/mol

IUPAC Name

tetramethyl hexadecane-1,8,9,16-tetracarboxylate

InChI

InChI=1S/C24H42O8/c1-29-21(25)17-13-9-5-7-11-15-19(23(27)31-3)20(24(28)32-4)16-12-8-6-10-14-18-22(26)30-2/h19-20H,5-18H2,1-4H3

InChI Key

GWZIJOFCJPBECR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCC(C(CCCCCCCC(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester typically involves the esterification of 1,8,9,16-Hexadecanetetracarboxylic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in various biochemical processes. The long hydrocarbon chain may also influence the compound’s interaction with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic Carboxylic Acid Esters

(a) Hexadecanoic Acid, Methyl Ester (CAS 112-39-0)
  • Structure: A single methyl ester of hexadecanoic acid (palmitic acid).
  • Properties : Lower molecular weight (C₁₇H₃₄O₂), higher volatility (boiling point ~332°C), and simpler esterification profile compared to the tetramethyl ester.
  • Applications: Common in biodiesel and cosmetic formulations. Mixtures with methyl tetradecanoate or methyl stearate are well-documented .
(b) Methyl Tetradecanoate (CAS 124-10-7)
  • Structure: Methyl ester of tetradecanoic acid (myristic acid).
  • Properties: Shorter chain (C₁₅H₃₀O₂), lower melting point (18°C), and higher solubility in nonpolar solvents.

Aromatic Tetracarboxylic Acid Esters

(a) Benzenetetracarboxylic Acid Tetramethyl Ester
  • Structure : Aromatic benzene core with four methyl ester groups (C₁₄H₁₂O₈).
  • Properties : Higher thermal stability due to the aromatic ring but lower flexibility than aliphatic analogs.
  • Applications : Used in high-performance polymers (e.g., polyimides). The aliphatic hexadecanetetracarboxylic ester may offer superior plasticity in polymer matrices due to its flexible chain .

Chlorinated and Brominated Esters

Compounds like Tetrabromobisphenol A (CAS 79-94-7) and Tetrachlorobiphenyl (CAS 26914-33-0) differ significantly:

  • Functional Groups : Halogen substituents (Br/Cl) vs. ester groups.
  • Toxicity : Halogenated compounds are often persistent environmental pollutants, whereas methyl esters are generally biodegradable.
  • Regulatory Status: Tetrabromobisphenol A is restricted under EPA guidelines, while the hexadecanetetracarboxylic ester lacks regulatory data .

Data Table: Structural and Functional Comparison

Compound Name Backbone Type Functional Groups Molecular Formula Key Applications
1,8,9,16-Hexadecanetetracarboxylic acid, tetramethyl ester Aliphatic 4 methyl esters C₂₀H₃₂O₈ Polymer crosslinking (theoretical)
Hexadecanoic acid, methyl ester Aliphatic 1 methyl ester C₁₇H₃₄O₂ Biodiesel, cosmetics
Benzenetetracarboxylic acid tetramethyl ester Aromatic 4 methyl esters C₁₄H₁₂O₈ High-temperature polymers
Tetrabromobisphenol A Aromatic 4 bromine substituents C₁₅H₁₂Br₄O₂ Flame retardant (restricted)

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